2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol
Brand Name: Vulcanchem
CAS No.: 19064-57-4
VCID: VC21051482
InChI: InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)11-18-16(12-19)10-13-4-2-1-3-5-13/h1-9,11,16,19H,10,12H2
SMILES: C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F
Molecular Formula: C16H16FNO
Molecular Weight: 257.3 g/mol

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol

CAS No.: 19064-57-4

Cat. No.: VC21051482

Molecular Formula: C16H16FNO

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol - 19064-57-4

Specification

CAS No. 19064-57-4
Molecular Formula C16H16FNO
Molecular Weight 257.3 g/mol
IUPAC Name 2-[(4-fluorophenyl)methylideneamino]-3-phenylpropan-1-ol
Standard InChI InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)11-18-16(12-19)10-13-4-2-1-3-5-13/h1-9,11,16,19H,10,12H2
Standard InChI Key MNTNYBDTGMBVFB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F
Canonical SMILES C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator